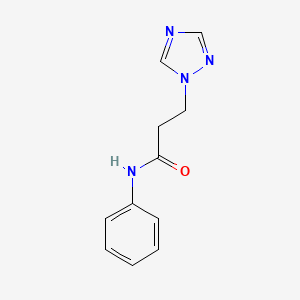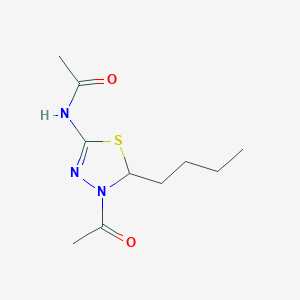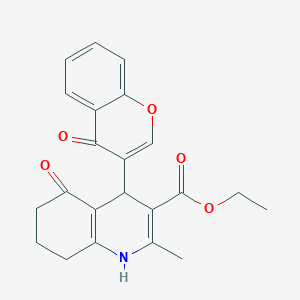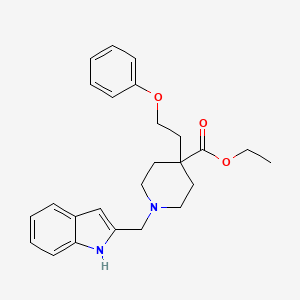
N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide, commonly known as A-836,339, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are known to have an impact on the endocannabinoid system.
Wirkmechanismus
The mechanism of action of N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide is primarily related to its impact on the endocannabinoid system. This compound acts as a CB1 receptor antagonist, which means that it blocks the activity of CB1 receptors in the brain and nervous system. CB1 receptors are known to play a role in pain perception, appetite regulation, and mood regulation, among other functions. By blocking the activity of these receptors, A-836,339 may be able to modulate these functions and provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide has a range of biochemical and physiological effects. For example, this compound has been shown to reduce pain sensitivity in animal models, as well as reduce the consumption of high-fat foods. Additionally, A-836,339 has been shown to have an impact on mood regulation, with some studies suggesting that it may have antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide in lab experiments is its specificity. This compound has a high affinity for CB1 receptors, which means that it can be used to selectively target these receptors in animal models. However, one of the limitations of using A-836,339 is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide. One area of interest is the development of new pain management drugs based on this compound. Additionally, there is interest in exploring the potential antidepressant effects of A-836,339 and other CB1 receptor antagonists. Finally, there is potential for research on the impact of this compound on other functions regulated by the endocannabinoid system, such as appetite regulation and immune function.
Conclusion
N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications in pain management, mood regulation, and other areas make it a promising candidate for the development of new drugs. While there are still limitations and challenges associated with the use of this compound, ongoing research is likely to shed light on its full potential and pave the way for new treatments and therapies.
Synthesemethoden
The synthesis of N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide is a complex process that involves several steps. The first step involves the reaction between 2-methylbenzaldehyde and 3-chloropropan-1-ol, which results in the formation of 2-methyl-3-(3-hydroxypropyl)benzaldehyde. The second step involves the reaction between 2-methyl-3-(3-hydroxypropyl)benzaldehyde and 1,2-diaminoethane, which results in the formation of N-(2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide. The final step involves the reaction between N-(2-methylphenyl)-N'-(3-hydroxypropyl)ethanediamide and isopropyl iodide, which results in the formation of N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-N'-(2-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the field of pain management. Studies have shown that A-836,339 has the potential to reduce pain sensitivity in animal models, making it a promising candidate for the development of new pain management drugs.
Eigenschaften
IUPAC Name |
N'-(2-methylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-10-6-9-16-14(18)15(19)17-13-8-5-4-7-12(13)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMKXQGZZDHMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B5176053.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5176062.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5176070.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-dodecylethanediamide](/img/structure/B5176077.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5176089.png)
![2-chloro-N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5176093.png)

![2-(3-chlorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5176103.png)
![methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5176109.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5176147.png)
